6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine

Catalog No.
S12751457
CAS No.
M.F
C19H21N3O4
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-qui...

Product Name

6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine

IUPAC Name

6,7,8-trimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C19H21N3O4/c1-23-13-7-5-12(6-8-13)10-20-19-14-9-15(24-2)17(25-3)18(26-4)16(14)21-11-22-19/h5-9,11H,10H2,1-4H3,(H,20,21,22)

InChI Key

YWAUXOPEVVJCGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NC3=C(C(=C(C=C32)OC)OC)OC

6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine is a chemical compound with the molecular formula C19H21N3O4C_{19}H_{21}N_{3}O_{4} and a molecular weight of 355.4 g/mol. This compound is categorized under quinazoline derivatives and features multiple methoxy groups, which enhance its solubility and biological activity. Its structural formula highlights a quinazolinamine core substituted with methoxy groups at positions 6, 7, and 8, as well as a para-methoxyphenylmethyl group at the nitrogen position .

The reactivity of 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-donating methoxy groups. These reactions can facilitate the formation of various derivatives by altering the substituents on the quinazoline ring or the phenyl group.

For example, when reacted with strong electrophiles, such as alkyl halides or acyl chlorides, this compound can undergo alkylation or acylation, respectively. Additionally, it may participate in condensation reactions to form more complex structures .

Quinazoline derivatives have been extensively studied for their biological activities. Preliminary studies indicate that 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine exhibits significant anti-cancer properties. It has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The presence of multiple methoxy groups is believed to enhance its interaction with biological targets, potentially increasing its therapeutic index .

The synthesis of 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine typically involves several steps:

  • Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes.
  • Methoxylation: The introduction of methoxy groups can be accomplished using methyl iodide in the presence of a base like potassium carbonate.
  • N-Alkylation: The final step involves the alkylation of the nitrogen atom with para-methoxybenzyl chloride under basic conditions to yield the final product .

This compound has potential applications in pharmaceutical research due to its promising anticancer activity. Its unique structure allows for further derivatization to explore enhanced biological properties or specificity towards certain cancer types. Additionally, it may serve as a lead compound in drug development targeting various pathways involved in tumorigenesis .

Interaction studies involving 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine have focused on its binding affinity to various biological targets, including kinases and other proteins involved in cancer pathways. Preliminary data suggest that this compound may inhibit specific kinases that play crucial roles in cell signaling and proliferation, thus supporting its role as an anticancer agent .

Several compounds share structural similarities with 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6,7-Dimethoxy-n-(3-methoxyphenyl)methyl-4-quinazolinamineTwo methoxy groups on positions 6 and 7Different substitution pattern leads to varied biological activity
6-(1,3-benzodioxol-5-yl)-N-(3-oxolanylmethyl)-4-quinazolinamineContains a benzodioxole moietyPotentially different pharmacokinetics due to additional ring structure
6-(2-chlorophenyl)-N-(2-furanylmethyl)-N-methyl-4-quinazolinamineChlorophenyl substitutionMay exhibit distinct anti-cancer properties due to halogen presence

These compounds illustrate how variations in substituents can affect biological activity and therapeutic potential while maintaining a core quinazoline structure. The unique combination of methoxy groups in 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine sets it apart in terms of solubility and interaction with biological targets .

Nucleophilic Substitution Pathways for Quinazoline Core Assembly

The construction of the quinazoline core in 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine relies fundamentally on nucleophilic aromatic substitution reactions, which represent the most widely employed methodology for quinazoline functionalization [3] [9]. The regioselectivity of nucleophilic substitution on quinazoline systems is primarily governed by the inherent electrophilicity of specific carbon positions, with the carbon-4 position demonstrating consistently higher reactivity due to its enhanced electrophilic character [11].

The preparation of 4-aminoquinazoline derivatives typically employs 4-chloroquinazoline precursors as starting materials, which undergo nucleophilic displacement reactions with various amine nucleophiles [3] [21]. Density functional theory calculations have demonstrated that the carbon atom at the 4-position of 2,4-dichloroquinazoline exhibits a higher lowest unoccupied molecular orbital coefficient, rendering it more susceptible to nucleophilic attack compared to the 2-position [11]. This electronic preference translates to lower activation energies for nucleophilic substitution at the 4-position, providing the mechanistic foundation for regioselective quinazoline synthesis [11].

The nucleophilic substitution mechanism proceeds through an addition-elimination pathway, wherein the nucleophile initially forms a sigma complex intermediate before elimination of the chloride leaving group [9] [10]. For 6,7,8-trimethoxy-4-chloroquinazoline substrates, the presence of electron-donating methoxy groups significantly influences the reaction kinetics and regioselectivity [13]. Research has shown that electron-rich quinazoline systems require modified reaction conditions to maintain optimal yields, typically involving elevated temperatures and extended reaction times [25].

Microwave-assisted synthesis has emerged as a particularly effective approach for nucleophilic substitution reactions involving quinazoline substrates [26]. Studies demonstrate that microwave irradiation can reduce reaction times from several hours to minutes while maintaining or improving yields [10]. The application of 4-dimethylaminopyridine catalysis under microwave conditions has proven especially effective, allowing the preparation of 4-anilinoquinazolines in yields ranging from 26 to 98 percent [10].

SubstrateNucleophileReaction ConditionsYield (%)Regioselectivity
4-ChloroquinazolineAnilineDimethylformamide, 100°C, 2h89C4-selective
2,4-DichloroquinazolineBenzylamineTetrahydrofuran/Water, Microwave, 10min85C4-selective
6,7,8-Trimethoxy-4-chloroquinazoline4-MethoxybenzylamineDimethyl sulfoxide, 80°C, 4h76C4-selective
4-Chloro-6-methoxy-quinazolinePyrrolidineMethanol, Room temperature, 12h93C4-selective
4-Chloro-2-phenylquinazolineN-MethylanilineMicrowave, 120°C, 20min84C4-selective

Methoxylation Techniques for Position-Specific Functionalization

The installation of methoxy groups at specific positions on the quinazoline scaffold requires careful consideration of reaction conditions and reagent selection to achieve the desired substitution pattern [14]. For 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine, the position-specific methoxylation represents a critical synthetic challenge that demands optimized methodologies.

The methoxylation of quinazoline systems typically employs electrophilic aromatic substitution mechanisms, where the aromatic ring acts as a nucleophile toward methoxylating agents [14]. The regioselectivity of methoxylation is influenced by the electronic properties of existing substituents and the inherent reactivity patterns of the quinazoline core [5]. Research indicates that the expected order of electrophilic substitution reactivity for quinazoline is positions 8 > 6 > 5 > 7 > 4 > 2 [9].

Dimethyl sulfate has been extensively employed as a methoxylating agent for quinazoline systems, particularly for the introduction of methoxy groups at the 6 and 7 positions [25]. The reaction typically requires basic conditions and elevated temperatures, with potassium carbonate serving as the most effective base for these transformations [17]. Alternative methoxylating agents include methyl iodide in combination with strong bases such as sodium hydride, which provides excellent selectivity for specific positions [20].

The optimization of methoxylation reactions requires careful control of reaction parameters including temperature, solvent selection, and reaction time [16]. Studies have demonstrated that dimethyl carbonate can serve as an environmentally benign methoxylating agent, offering advantages over traditional methylating reagents in terms of safety and sustainability [16]. The use of microwave heating has shown significant improvements in reaction efficiency, reducing reaction times from 24 hours to 8 hours while maintaining comparable yields [16].

Starting MaterialMethoxylation AgentPosition ModifiedTemperature (°C)Time (h)Yield (%)
6,7-DimethoxyquinazolineDimethyl sulfateC880667
6-MethoxyquinazolineMethyl iodide/Sodium hydrideC7251282
7-MethoxyquinazolineDimethyl carbonateC6,C8120873
6,7,8-Trimethoxyquinazoline precursorSequential methylationC6,C7,C8602442
Quinazoline-4-oxideMethanol/Hydrogen ionC640489

Benzylamine Coupling Reactions and Protecting Group Strategies

The introduction of the 4-methoxybenzylamine moiety into the quinazoline framework represents a crucial synthetic transformation that requires optimization of coupling conditions and careful consideration of protecting group strategies [26] [27]. The coupling of benzylamines with 4-chloroquinazoline derivatives typically proceeds through nucleophilic aromatic substitution mechanisms, where the benzylamine acts as the nucleophile displacing the chloride leaving group [12].

The reactivity of benzylamine nucleophiles in quinazoline coupling reactions is significantly influenced by the electronic properties of substituents on the benzyl ring [26]. Para-methoxybenzylamine demonstrates enhanced nucleophilicity compared to unsubstituted benzylamine due to the electron-donating properties of the methoxy group [27]. This increased nucleophilicity translates to improved reaction rates and higher yields under comparable reaction conditions [26].

Microwave-assisted coupling reactions have proven particularly effective for benzylamine-quinazoline transformations [26]. Research demonstrates that microwave heating can reduce reaction times from several hours to 10-40 minutes while maintaining high yields [26]. The optimal conditions typically involve tetrahydrofuran-water solvent systems with reaction temperatures between 100-120°C [26]. Base-free protocols have been developed that eliminate the need for external bases, providing more environmentally friendly synthetic procedures [26].

Protecting group strategies play a critical role in complex quinazoline syntheses, particularly when multiple reactive functional groups are present [17] [20]. The para-methoxybenzyl protecting group has found extensive application in quinazoline chemistry due to its stability under basic conditions and selective removal using oxidative conditions [20]. Installation of para-methoxybenzyl groups typically employs para-methoxybenzyl halides in the presence of strong bases such as potassium hydroxide or sodium hydride [20].

The removal of para-methoxybenzyl protecting groups can be accomplished using various reagents including 2,3-dichloro-5,6-dicyano-para-benzoquinone, which provides selective deprotection under mild conditions [20]. Alternative deprotection methods include the use of ceric ammonium nitrate, which has demonstrated excellent yields in quinazoline systems [17]. The choice of deprotection conditions must be carefully optimized to avoid unwanted side reactions with the quinazoline core [17].

Ruthenium-catalyzed dehydrogenative coupling reactions have emerged as an alternative approach for benzylamine incorporation into quinazoline systems [12]. These methods offer advantages in terms of atom economy and reduced waste generation, as they do not require pre-activated electrophilic partners [12]. The ruthenium catalytic system demonstrates high selectivity for the formation of quinazoline products without generating toxic byproducts [12].

Quinazoline SubstrateBenzylamine TypeBase UsedSolvent SystemReaction TimeYield (%)Purity (%)
4-Chloroquinazoline4-MethoxybenzylamineDiisopropylethylamineDimethylformamide2h8896
6,7,8-Trimethoxy-4-chloroquinazoline4-MethoxybenzylaminePotassium carbonateDimethyl sulfoxide4h7694
4-Chloro-2-methylquinazolineBenzylamineSodium hydrideTetrahydrofuran1h9598
4-Bromo-6-methoxyquinazoline3-MethoxybenzylamineCesium carbonateAcetonitrile6h7192
2,4-Dichloroquinazoline4-MethoxybenzylamineTriethylamineDimethylformamide/Water3h8395

Purification Protocols and Yield Optimization

The purification of 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine and related intermediates requires sophisticated chromatographic techniques and optimized protocols to achieve pharmaceutical-grade purity [19] [28]. Column chromatography represents the most widely employed purification method for quinazoline derivatives, with silica gel serving as the standard stationary phase [19] [28].

The selection of appropriate eluent systems is critical for effective separation of quinazoline products from reaction byproducts and unreacted starting materials [28]. Ethyl acetate-hexane mixtures in ratios ranging from 1:2 to 1:3 have proven most effective for quinazoline purifications [28]. The polarity of the mobile phase must be carefully adjusted based on the specific substitution pattern of the target compound [19].

Flash chromatography techniques offer advantages in terms of reduced purification times and improved resolution compared to traditional column chromatography [19]. The use of dichloromethane-methanol solvent systems in ratios of 95:5 has demonstrated excellent results for quinazoline purifications, providing recovery yields of 88 percent with final purities exceeding 97 percent [19]. Preparative high-performance liquid chromatography represents the gold standard for achieving maximum purity, with methanol-water gradient systems providing purities exceeding 99 percent [19].

Recrystallization techniques offer complementary purification approaches that can achieve high purities with minimal material losses [17] [19]. Ethanol-water systems have proven particularly effective for quinazoline recrystallizations, providing recovery yields of 92 percent with purities of 96 percent [19]. The selection of recrystallization solvents must consider the solubility characteristics of both the target compound and potential impurities [17].

Crystallization from dimethylformamide has emerged as an effective purification method for larger-scale syntheses [19]. This approach offers advantages in terms of scalability and can handle multi-gram quantities of material while maintaining high purities [19]. The crystallization process typically involves dissolution in hot dimethylformamide followed by controlled cooling and addition of water as an antisolvent [19].

Yield optimization strategies encompass both reaction condition optimization and purification protocol refinement [21] [24]. The implementation of design of experiments methodologies has proven effective for systematic optimization of reaction parameters [24]. Key variables for optimization include reaction temperature, solvent selection, catalyst loading, and reaction time [21] [24].

Quality control protocols for quinazoline syntheses typically employ nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation [3] [25]. Proton nuclear magnetic resonance analysis provides essential information regarding substitution patterns and purity levels [25]. Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information that confirms the connectivity of all carbon centers [25].

Purification MethodEluent/SolventRecovery Yield (%)Final Purity (%)Typical Scale (g)
Column Chromatography (Silica)Ethyl acetate/Hexane (1:2)85980.5-5
RecrystallizationEthanol/Water92961-10
Preparative High-Performance Liquid ChromatographyMethanol/Water gradient78990.1-1
Flash ChromatographyDichloromethane/Methanol (95:5)88970.2-3
Crystallization from DimethylformamideDimethylformamide/Water94952-20

Density Functional Theory (DFT) Calculations of Electronic Structure

The electronic structure of 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine has been extensively studied using density functional theory calculations, providing fundamental insights into its molecular properties and reactivity patterns. DFT calculations utilizing the B3LYP exchange-correlation functional with various basis sets have been employed to elucidate the electronic characteristics of this quinazoline derivative [1] [2].

The frontier molecular orbital analysis reveals critical information about the compound's electronic behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the electron-donating and electron-accepting capabilities of the molecule. For quinazoline derivatives, the HOMO-LUMO energy gap typically ranges from 4.999 to 5.9 eV, indicating moderate chemical reactivity [3] [4]. The energy gap analysis demonstrates that the trimethoxy substitution pattern significantly influences the electronic properties, with the methoxy groups acting as electron-donating substituents that raise the HOMO energy levels [5].

The molecular electrostatic potential (MEP) surface calculations reveal the distribution of electron density across the molecule. The quinazoline core exhibits regions of negative electrostatic potential, particularly around the nitrogen atoms, which serve as potential sites for electrophilic attack [6]. The 4-methoxyphenyl substituent contributes additional electron density, enhancing the nucleophilic character of the molecule [7].

Table 1: Electronic Properties of 6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine

PropertyValueMethodReference
HOMO Energy-5.22 to -5.87 eVB3LYP/6-31G(d,p) [8]
LUMO Energy-0.12 to -0.15 eVB3LYP/6-31G(d,p) [8]
Energy Gap4.999-5.9 eVB3LYP/6-311++G(d,p) [3] [4]
Dipole Moment3.2-4.5 DebyeB3LYP/6-31G(d,p) [2]
Ionization Potential5.22-5.87 eVDFT calculations [8]
Electron Affinity0.12-0.15 eVDFT calculations [8]

Time-dependent density functional theory (TD-DFT) calculations have been performed to understand the electronic transition properties. The UV-visible absorption spectrum shows characteristic π-π* transitions around 300-400 nm, consistent with the quinazoline chromophore [1] [7]. The trimethoxy substitution pattern causes bathochromic shifts in the absorption maxima due to extended conjugation effects.

Molecular Docking Studies with Biological Targets

Molecular docking studies have been extensively conducted to evaluate the binding affinity of 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine with various biological targets, particularly focusing on its potential as an anticancer and antimicrobial agent [9] [10].

The compound demonstrates significant binding affinity toward epidermal growth factor receptor (EGFR), a key target in cancer therapy. Docking studies reveal binding scores ranging from -8.33 to -11.2 kcal/mol, indicating strong protein-ligand interactions [10] [11]. The quinazoline core establishes hydrogen bonds with key amino acid residues in the ATP-binding site, while the trimethoxy groups enhance the binding affinity through favorable van der Waals interactions [9].

Table 2: Molecular Docking Results for Key Biological Targets

Target ProteinBinding Energy (kcal/mol)Key InteractionsReference
EGFR-8.33 to -11.2H-bonds with Met769, Leu764 [10] [11]
Carbonic Anhydrase XII-8.95H-bonds with His94, Asp132 [10]
Thymidylate Synthase-7.2 to -9.8H-bonds with Arg50, Asp218 [10]
DNA Gyrase B-7.5 to -8.9H-bonds with Asp73, Arg76 [12]
Topoisomerase-6.5 to -7.8π-π stacking with DNA bases [13]

The docking studies reveal that the 4-methoxyphenyl group extends into hydrophobic pockets of the target proteins, contributing to the overall binding stability [14]. The trimethoxy substitution pattern at positions 6, 7, and 8 of the quinazoline ring creates favorable electrostatic interactions with polar amino acid residues [9].

Comparative docking studies with other quinazoline derivatives demonstrate that the specific substitution pattern in 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine provides enhanced selectivity for certain targets. The compound shows superior binding affinity compared to unsubstituted quinazoline derivatives, with improvements in binding energy ranging from 1.5 to 3.2 kcal/mol [15].

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling has been employed to establish the relationship between structural features and biological activity of 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine and related compounds. These studies provide crucial insights for rational drug design and optimization [15] [16].

The QSAR analysis reveals that the trimethoxy substitution pattern significantly contributes to the biological activity. Statistical models using hologram QSAR (HQSAR) and comparative molecular similarity indices analysis (CoMSIA) methods have been developed with correlation coefficients (R²) ranging from 0.85 to 0.99 [15] [17]. The models demonstrate that electronic descriptors, particularly the HOMO-LUMO energy gap and dipole moment, are crucial for predicting biological activity.

Table 3: QSAR Model Performance for Quinazoline Derivatives

Model TypeRMSEKey DescriptorsReference
HQSAR0.87-0.990.75-0.850.25-0.45Quinazoline core, hydrophobicity [17]
CoMSIA0.85-0.950.72-0.820.28-0.52Steric, electrostatic fields [17]
Multiple Linear Regression0.86-0.920.68-0.780.35-0.58HOMO-LUMO gap, logP [16]

The quantitative analysis indicates that the 4-methoxyphenyl substituent contributes positively to the biological activity, with a correlation coefficient of 0.78 for anticancer activity [15]. The trimethoxy groups at positions 6, 7, and 8 show differential contributions, with the 6-methoxy group being most critical for activity (correlation coefficient = 0.85) [9].

Structure-activity relationships reveal that modifications to the quinazoline core structure significantly impact biological activity. The IC₅₀ values for related compounds range from 0.434 to 9.8 μM, with the specific substitution pattern in 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine providing optimal activity [9] [15].

Conformational Dynamics Through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been conducted to investigate the conformational behavior and stability of 6,7,8-trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine in various environments, providing insights into its dynamic properties and protein-ligand interactions [18] [17] [19].

The MD simulations reveal that the compound maintains stable conformations over extended simulation periods (100 ns). The root-mean-square deviation (RMSD) values typically stabilize around 1.4-2.3 Å after initial equilibration, indicating conformational stability [12] [20]. The quinazoline core exhibits minimal flexibility, while the 4-methoxyphenyl substituent demonstrates moderate conformational freedom.

Table 4: Molecular Dynamics Simulation Results

SystemSimulation TimeRMSD (Å)RMSF (Å)Binding Energy (kcal/mol)Reference
Protein-ligand complex100 ns1.4-2.30.8-1.5-25.48 to -35.2 [12] [20]
Aqueous solution50 ns1.8-2.51.2-2.1N/A [18]
Membrane environment20 ns2.1-2.81.5-2.3N/A [11]

The hydrogen bonding analysis reveals that the compound forms stable hydrogen bonds with target proteins, with bond lengths ranging from 1.8 to 2.5 Å [12]. The trimethoxy groups participate in favorable van der Waals interactions with hydrophobic amino acid residues, contributing to the overall binding stability.

Conformational clustering analysis identifies three major conformational states, with the most populated state (65-70% occupancy) corresponding to the bioactive conformation observed in crystal structures [19]. The free energy landscapes calculated from MD simulations show energy barriers of 2-4 kcal/mol between different conformational states, indicating moderate conformational flexibility [21].

The solvent accessibility analysis demonstrates that the quinazoline core remains buried within the protein binding site, while the 4-methoxyphenyl group exhibits partial solvent exposure. This finding supports the proposed binding mode and explains the observed selectivity for specific protein targets [17] [19].

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

355.15320616 g/mol

Monoisotopic Mass

355.15320616 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

Explore Compound Types